molecular formula C16H15ClFN3O B15109904 6-chloro-3-(4-fluorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one

6-chloro-3-(4-fluorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B15109904
M. Wt: 319.76 g/mol
InChI Key: LXEQRDYCWKCKAZ-UHFFFAOYSA-N
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Description

6-chloro-3-(4-fluorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(4-fluorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multistep reactions. One common method includes the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the pyrazole ring. Subsequent chlorination and alkylation steps introduce the chloro and propyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(4-fluorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-3-(4-fluorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-3-(4-fluorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-cyano-6-phenyl-2,4-disubstituted-pyrimidine: Known for its antitumor activity.

    Imidazo[1,2-a]pyrimidine: Widely studied for its medicinal properties.

Uniqueness

6-chloro-3-(4-fluorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one stands out due to its unique combination of substituents, which confer specific biological activities not commonly found in other similar compounds. Its chloro and fluoro groups, in particular, enhance its binding affinity to target enzymes, making it a promising candidate for drug development.

Properties

Molecular Formula

C16H15ClFN3O

Molecular Weight

319.76 g/mol

IUPAC Name

6-chloro-3-(4-fluorophenyl)-2-methyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C16H15ClFN3O/c1-3-4-12-14(17)16(22)21-15(19-12)13(9(2)20-21)10-5-7-11(18)8-6-10/h5-8,20H,3-4H2,1-2H3

InChI Key

LXEQRDYCWKCKAZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N2C(=N1)C(=C(N2)C)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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